molecular formula C22H36O5 B14751499 (2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid

(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid

Cat. No.: B14751499
M. Wt: 380.5 g/mol
InChI Key: OJZYRQPMEIEQFC-OWKCIBLPSA-N
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Description

(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid is a complex organic compound with significant importance in various scientific fields. This compound features multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid involves several steps, including the formation of the cyclopentyl ring, introduction of hydroxyl groups, and formation of the heptenoic acid chain. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.

Biology

In biology, this compound is studied for its potential biological activities, including its role as a signaling molecule or its interaction with specific enzymes and receptors.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In industry, this compound is used in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for developing new materials and products.

Mechanism of Action

The mechanism of action of (2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid include other cyclopentyl and heptenoic acid derivatives with varying functional groups and stereochemistry.

Uniqueness

What sets this compound apart is its specific stereochemistry and functional group arrangement, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H36O5

Molecular Weight

380.5 g/mol

IUPAC Name

(E)-7-[3-hydroxy-2-[(E)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid

InChI

InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+

InChI Key

OJZYRQPMEIEQFC-OWKCIBLPSA-N

Isomeric SMILES

CCCCC(C)CC(/C=C/C1C(CC(=O)C1CCCC/C=C/C(=O)O)O)O

Canonical SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O

Origin of Product

United States

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